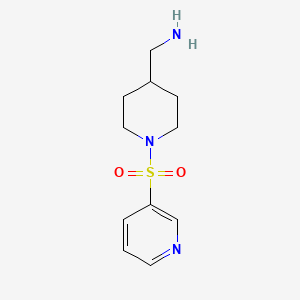

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-pyridin-3-ylsulfonylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-8-10-3-6-14(7-4-10)17(15,16)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZDGDPNCYRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Pyridine-3-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a pyridine-3-sulfonyl chloride reagent under basic conditions.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Implications

- Sulfonyl vs. Alkyl/Aryl Groups: The pyridin-3-ylsulfonyl group in the target compound likely improves solubility and metabolic stability compared to 2-methoxyethyl () or indazolylmethyl () substituents.

- Synthetic Efficiency : Analogs with 2-methoxyethyl groups were synthesized in moderate yields (39–56%) via amide coupling reactions , suggesting that sulfonylation steps (e.g., using pyridin-3-ylsulfonyl chloride) may require optimized conditions for higher efficiency.

- Safety Profiles : Indazolylmethyl derivatives exhibit significant hazards (skin/eye irritation, respiratory toxicity) , whereas sulfonyl-containing compounds may present distinct toxicity profiles, possibly requiring specialized handling.

Biological Activity

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Synthesis

The synthesis of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine typically involves several key steps:

- Formation of the Piperidine Ring : A cyclization reaction using appropriate precursors.

- Sulfonylation : The introduction of the pyridine-3-sulfonyl group using pyridine-3-sulfonyl chloride under basic conditions.

- Attachment of the Methanamine Group : This final step completes the formation of the target compound.

Biological Activity

The biological activity of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may interact with several biological targets, including:

- Enzymatic Inhibition : It has shown promise as an inhibitor of specific kinases and protein-protein interactions, which are crucial in cancer and inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine exhibits significant activity against various cell lines:

- Anticancer Activity : It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition at nanomolar concentrations .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine | MV4;11 (Acute Leukemia) | <50 |

| Analog Compound X | MCF7 (Breast Cancer) | 120 |

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest potential therapeutic benefits. For example, animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls .

Case Studies

Several case studies have highlighted the efficacy of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine:

- Case Study 1 : A study involving mice models showed that administration led to a significant decrease in tumor size when combined with standard chemotherapy agents.

- Case Study 2 : In a model of inflammation, the compound reduced nitric oxide production in RAW264.7 macrophages, indicating anti-inflammatory properties .

Comparison with Similar Compounds

Compared to structurally similar compounds, (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine exhibits unique properties that enhance its biological activity:

| Compound Name | Structure Variations | Notable Activity |

|---|---|---|

| (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine | Pyridine at 2-position | Lower potency |

| (1-(Pyridin-4-ylsulfonyl)piperidin-4-yl)methanamine | Pyridine at 4-position | Moderate potency |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine in academic settings?

- Methodological Answer : Synthesis optimization should focus on reaction efficiency and purity. For example, sulfonylation of the piperidine ring requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios of pyridine-3-sulfonyl chloride to the amine intermediate). Purification via column chromatography with gradient elution (e.g., methanol/dichloromethane) is critical to isolate the target compound from byproducts like unreacted sulfonyl chloride or N-alkylated impurities . Monitoring reaction progress using TLC or HPLC with UV detection (λ = 254 nm) ensures reproducibility .

Q. How can researchers validate the structural identity of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the piperidine ring’s substitution pattern (e.g., chemical shifts for H-4 of piperidine at δ ~3.2 ppm) and sulfonyl group integration.

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C11H15N3O2S: 254.0964).

- IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the environmental fate of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine in ecological studies?

- Methodological Answer : Adopt a tiered approach:

- Laboratory : Measure hydrolysis kinetics under varying pH (4–9) and UV stability using simulated sunlight.

- Field : Deploy soil/water microcosms to track biodegradation via LC-MS/MS, identifying metabolites like desulfonylated piperidine derivatives.

- Modeling : Use QSAR models to predict bioaccumulation potential (logP ~1.5) and toxicity thresholds for aquatic organisms .

Q. How can structural modifications of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine enhance its bioactivity in neurological targets?

- Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine ring to modulate sulfonamide acidity, improving blood-brain barrier penetration.

- SAR Studies : Compare binding affinities of analogs (e.g., pyridin-2-yl vs. pyridin-4-yl sulfonyl) to serotonin or dopamine receptors using radioligand assays.

- Computational Docking : Use AutoDock Vina to predict interactions with receptor active sites, prioritizing candidates with ΔG < -8 kcal/mol .

Q. What strategies resolve contradictions in solubility data for (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine across different studies?

- Methodological Answer :

- Standardization : Adopt USP/Ph. Eur. buffer systems (e.g., pH 7.4 phosphate buffer) for solubility assays.

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-phenylpiperidin-4-amine derivatives) to identify trends in sulfonamide hydrophilicity .

Methodological & Analytical Challenges

Q. How should researchers design stability studies for (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2) for 4 weeks.

- Stability-Indicating Assays : Use HPLC-DAD to quantify degradation products (e.g., sulfonic acid derivatives) and establish acceptance criteria (<2% impurity).

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life at 25°C .

Q. What computational tools are effective for predicting the metabolic pathways of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine?

- Methodological Answer :

- In Silico Prediction : Use software like ADMET Predictor or MetaDrug to identify likely Phase I (e.g., CYP3A4-mediated oxidation) and Phase II (glucuronidation) metabolites.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-HRMS .

Interdisciplinary Applications

Q. How can (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine be applied in materials science?

- Methodological Answer :

- Ligand Design : Coordinate the amine and sulfonyl groups with transition metals (e.g., Cu(II)) to synthesize MOFs for gas storage.

- Polymer Modification : Graft onto polystyrene via radical polymerization to create sulfonated polymers for ion-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.